molecular formula C27H24Cl2N4O5 B10960208 3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10960208
M. Wt: 555.4 g/mol
InChI Key: QKCNLZSAIVXBNI-UHFFFAOYSA-N
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Description

3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, diethylamino, phenoxy, nitro, and isoxazolecarboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24Cl2N4O5

Molecular Weight

555.4 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C27H24Cl2N4O5/c1-4-32(5-2)18-8-6-9-20(14-18)37-21-13-17(12-19(15-21)33(35)36)30-27(34)24-16(3)38-31-26(24)25-22(28)10-7-11-23(25)29/h6-15H,4-5H2,1-3H3,(H,30,34)

InChI Key

QKCNLZSAIVXBNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C

Origin of Product

United States

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